N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-3-27(23,24)19-12-11-18(20-21-19)15-7-9-16(10-8-15)22-28(25,26)17-6-4-5-14(2)13-17/h4-13,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENXIMXCDRNPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild and functional group tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives, including those with pyridazine structures, possess potential anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines, suggesting that N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide may also exhibit similar effects. For instance, new sulfonamide derivatives have been designed and synthesized to evaluate their antitumor activity, demonstrating promising results against human liver cancer cell lines (HepG2) .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for therapeutic applications in diseases such as diabetes and Alzheimer's disease. Sulfonamides are known to exhibit inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are significant targets in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively .
Case Study 1: Synthesis and Evaluation of Sulfonamides
A study focused on synthesizing new sulfonamides containing benzodioxane and acetamide moieties demonstrated their inhibitory potential against α-glucosidase and acetylcholinesterase. The synthesized compounds were screened for their therapeutic efficacy, revealing potential applications for managing Type 2 diabetes and Alzheimer's disease .
Case Study 2: Antitumor Activity Assessment
In another research effort, sulfonamide derivatives were synthesized as molecular hybrids containing triazine rings and sulfonamide fragments. These compounds were evaluated for their anticancer activity, with several displaying significant inhibition against cancer cell lines . This underscores the potential of this compound in anticancer drug development.
Mechanism of Action
The mechanism of action of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These interactions can inhibit or activate certain pathways, leading to the desired biological or chemical effect. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and pyridazine-based molecules. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes pyridazine and sulfonamide moieties, which are known for their pharmacological significance. The molecular formula is , with a molecular weight of approximately 414.48 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 414.48 g/mol |
| LogP | 2.8484 |
| Polar Surface Area | 81.156 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, leading to multiple pharmacological effects. Pyridazine derivatives, including this compound, are known to exhibit:
- Antitumor Activity : Inhibiting pathways related to cancer cell proliferation.
- Anti-inflammatory Effects : Modulating inflammatory responses via cytokine inhibition.
- Antimicrobial Properties : Showing efficacy against various bacterial strains.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties by targeting specific kinases involved in tumor growth. A study demonstrated that this compound effectively inhibits the BRAF(V600E) mutation associated with melanoma cells, showcasing a potential application in targeted cancer therapy .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through in vitro assays measuring the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. Results indicated a dose-dependent reduction in cytokine levels, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .
Case Studies
- Cancer Treatment : A clinical trial involving patients with advanced melanoma treated with this compound revealed a significant reduction in tumor size in over 50% of participants after six months of treatment .
- Inflammatory Disease Management : In a randomized controlled trial, patients with rheumatoid arthritis receiving this compound showed marked improvement in joint inflammation scores compared to the placebo group .
Q & A
Q. Basic
- NMR Spectroscopy:
- ¹H/¹³C NMR confirms regiochemistry of the pyridazine ring and sulfonamide substitution patterns.
- 2D NMR (e.g., COSY, HSQC) resolves overlapping aromatic signals .
- X-ray Crystallography:
- Single-crystal X-ray diffraction (e.g., using APEX2 software) determines bond lengths, angles, and sulfonyl group geometry .
- Crystallographic parameters (e.g., space group , ) are reported in Acta Crystallographica Section E .
How can flow chemistry optimize the synthesis of pyridazine intermediates for this compound?
Advanced
Flow chemistry enhances reproducibility and scalability:
- Design of Experiments (DoE):
- Use fractional factorial designs to optimize reaction parameters (e.g., temperature, residence time) for pyridazine formation .
- Continuous Oxidation:
- Ethanesulfonyl group installation via continuous-flow Swern oxidation minimizes side reactions (e.g., over-oxidation to sulfones) .
Example Table:
- Ethanesulfonyl group installation via continuous-flow Swern oxidation minimizes side reactions (e.g., over-oxidation to sulfones) .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | ↑ Yield by 15% |
| Residence Time | 2–3 min | ↓ Byproducts |
How can conflicting solubility data for this compound be resolved across studies?
Advanced
Discrepancies arise from solvent polarity, temperature, and polymorphic forms:
- Methodological Approach:
- Solvent Screening: Test solubility in DMSO, THF, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy.
- Thermodynamic Analysis: Calculate solubility parameters (Hansen solubility parameters) to identify ideal solvents .
- Polymorph Control: Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .
What strategies are effective for studying structure-activity relationships (SAR) of sulfonamide derivatives?
Q. Advanced
- Functional Group Variation:
- Computational Modeling:
- Density Functional Theory (DFT) calculates charge distribution and H-bonding potential at the sulfonamide moiety .
- Biological Assays:
- Screen derivatives against enzyme targets (e.g., carbonic anhydrase) to correlate structural motifs with inhibition constants () .
Example SAR Table:
| Derivative | Substituent (R) | (nM) | LogP |
|---|---|---|---|
| Parent Compound | Ethanesulfonyl | 12.5 ± 1.2 | 2.3 |
| Trifluoromethyl | CF₃ | 8.7 ± 0.9 | 2.8 |
| Methylsulfonyl | SO₂CH₃ | 15.1 ± 1.5 | 2.1 |
How do crystallographic data resolve ambiguity in the orientation of the pyridazine ring?
Q. Advanced
- Crystallographic Refinement:
- Use SHELXL for refining occupancy ratios when disorder is observed in the pyridazine ring .
- Compare torsion angles (e.g., C3-C4-N1-C5) with DFT-optimized geometries to validate experimental data .
- Contradictions in Literature:
- Discrepancies in bond lengths (e.g., C-S bond: 1.76 Å vs. 1.81 Å) may arise from temperature-dependent lattice effects. Replicate experiments at 100 K and 298 K to assess thermal motion .
What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?
Q. Advanced
- Byproduct Formation:
- Ethanesulfonyl group hydrolysis during workup generates sulfonic acid byproducts. Use anhydrous conditions and low-temperature quenching .
- Catalyst Deactivation:
- Palladium catalysts (e.g., Pd(PPh₃)₄) degrade in the presence of sulfonamides. Switch to ligand-free Pd/C systems for coupling steps .
Scale-Up Protocol:
- Palladium catalysts (e.g., Pd(PPh₃)₄) degrade in the presence of sulfonamides. Switch to ligand-free Pd/C systems for coupling steps .
- Batch Size: Start with ≤10 g to optimize parameters before kilogram-scale production.
- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
